molecular formula C20H21N3O4 B2360500 3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one CAS No. 2380044-87-9

3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one

Cat. No.: B2360500
CAS No.: 2380044-87-9
M. Wt: 367.405
InChI Key: QPLZTIRKHTXGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One efficient method includes the use of arylglyoxal hydrates and 4-aminopyridin-2(1H)-one as substrates . The reaction conditions are mild, and the electronic properties of the phenyl ring do not significantly affect the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reduction , and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo-derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. Its lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors . The exact pathways and targets are still under investigation, but its structure suggests it could inhibit certain metabolic enzymes or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one apart from similar compounds is its unique combination of a benzoxazole core with a piperidine and pyridine moiety. This structure provides it with distinct electronic properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

3-[2-oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(13-23-17-5-1-2-6-18(17)27-20(23)25)22-11-3-4-15(12-22)14-26-16-7-9-21-10-8-16/h1-2,5-10,15H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLZTIRKHTXGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.